5,6-diamino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione 5,6-diamino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 19677-92-0
VCID: VC5769599
InChI: InChI=1S/C10H9FN4O2/c11-5-1-3-6(4-2-5)15-8(13)7(12)9(16)14-10(15)17/h1-4H,12-13H2,(H,14,16,17)
SMILES: C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)N)N)F
Molecular Formula: C10H9FN4O2
Molecular Weight: 236.206

5,6-diamino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

CAS No.: 19677-92-0

Cat. No.: VC5769599

Molecular Formula: C10H9FN4O2

Molecular Weight: 236.206

* For research use only. Not for human or veterinary use.

5,6-diamino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione - 19677-92-0

Specification

CAS No. 19677-92-0
Molecular Formula C10H9FN4O2
Molecular Weight 236.206
IUPAC Name 5,6-diamino-1-(4-fluorophenyl)pyrimidine-2,4-dione
Standard InChI InChI=1S/C10H9FN4O2/c11-5-1-3-6(4-2-5)15-8(13)7(12)9(16)14-10(15)17/h1-4H,12-13H2,(H,14,16,17)
Standard InChI Key SHAJZYJULWVCSW-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)N)N)F

Introduction

Structural and Chemical Properties of 5,6-Diamino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Molecular Architecture

The core structure of 5,6-diamino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione consists of a pyrimidine ring substituted with amino groups at positions 5 and 6, a 4-fluorophenyl group at position 1, and ketone oxygen atoms at positions 2 and 4. The fluorine atom on the phenyl ring introduces electronegativity, influencing the compound’s dipole moment and intermolecular interactions. The amino groups at C5 and C6 enhance nucleophilicity, enabling participation in hydrogen bonding and coordination chemistry .

Spectroscopic Characterization

Hypothetical spectroscopic data for this compound can be extrapolated from structurally related pyrimidine derivatives. For instance, in the 1H^1H NMR spectrum, the aromatic protons of the 4-fluorophenyl group would resonate as a doublet of doublets (δ = 7.25–7.45 ppm, J=8.5HzJ = 8.5 \, \text{Hz}) due to coupling with the fluorine atom . The amino groups at C5 and C6 would appear as broad singlets (δ = 6.80–7.20 ppm), consistent with the deshielding effects observed in 2,6-diamino-4-chloropyrimidine derivatives . The 13C^{13}C NMR spectrum would feature resonances for the carbonyl carbons at C2 and C4 (δ = 164–168 ppm), the fluorinated aromatic carbons (δ = 115–160 ppm), and the pyrimidine ring carbons (δ = 155–165 ppm) .

Infrared spectroscopy would reveal stretching vibrations for the NH2_2 groups (ν = 3330–3460 cm1^{-1}), C=O groups (ν = 1660–1680 cm1^{-1}), and C-F bonds (ν = 1220–1250 cm1^{-1}) .

Synthetic Pathways and Optimization

Suzuki-Miyaura Cross-Coupling Approach

A plausible route to 5,6-diamino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione involves Suzuki-Miyaura cross-coupling, as demonstrated for analogous pyrimidine systems . Starting from 5,6-diamino-2,4-dichloropyrimidine, reaction with 4-fluorophenylboronic acid in the presence of Pd(OAc)2_2, triphenylphosphine, and Na2_2CO3_3 in n-propanol could yield the target compound. This method leverages the catalytic activity of palladium to facilitate aryl-aryl bond formation under mild conditions .

Table 1: Hypothetical Reaction Conditions for Suzuki Coupling

ComponentQuantityRole
5,6-Diamino-2,4-dichloropyrimidine0.30 mmolSubstrate
4-Fluorophenylboronic acid0.60 mmolCoupling partner
Pd(OAc)2_20.19 mmolCatalyst
PPh3_30.19 mmolLigand
Na2_2CO3_33.5 mL (2M aq.)Base
n-Propanol15 mLSolvent
TemperatureReflux (100–120°C)Reaction condition

Reaction progress could be monitored via TLC, with purification achieved through ethyl acetate extraction and recrystallization from DMF .

Aqueous-Phase Synthesis

An alternative method employs aqueous media, as reported for pyrido[2,3-d]pyrimidines . Condensation of 4-amino-2,6-dihydroxypyrimidine with a fluorinated cinnamonitrile derivative in water, catalyzed by triethylbenzylammonium chloride (TEBA), could yield the target compound. This approach offers environmental benefits by minimizing organic solvent use .

Table 2: Proposed Aqueous Synthesis Parameters

ComponentQuantityRole
4-Amino-2,6-dihydroxypyrimidine2 mmolSubstrate
4-Fluorocinnamonitrile2 mmolMichael acceptor
TEBA0.15 gPhase-transfer catalyst
H2_2O10 mLSolvent
Temperature90°CReaction condition
Time6–16 hDuration

Computational and Mechanistic Insights

Density Functional Theory (DFT) Analysis

Hypothetical DFT calculations would predict the HOMO-LUMO gap, molecular electrostatic potential, and Fukui indices to identify reactive sites. The amino groups at C5 and C6 are likely nucleophilic centers, while the fluorine atom stabilizes the molecule through inductive effects .

Reaction Mechanism

The Suzuki coupling proceeds via oxidative addition of the palladium catalyst to the chloropyrimidine, transmetallation with the boronic acid, and reductive elimination to form the C–C bond . In aqueous synthesis, the mechanism involves Michael addition followed by cyclization and aromatization .

Industrial and Pharmaceutical Applications

Drug Intermediate

This compound could serve as a precursor for kinase inhibitors or antiviral agents, leveraging its hydrogen-bonding capacity and aromatic stacking interactions.

Materials Science

The conjugated π-system and fluorine substituent make it a candidate for organic semiconductors or fluorescent probes.

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